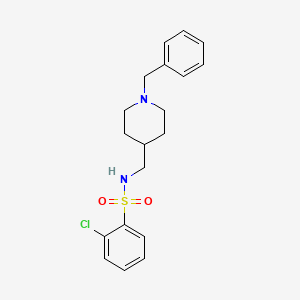
N-((1-benzylpiperidin-4-yl)methyl)-2-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-benzylpiperidin-4-yl)methyl)-2-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H23ClN2O2S and its molecular weight is 378.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The compound N-((1-benzylpiperidin-4-yl)methyl)-2-chlorobenzenesulfonamide, also known as N-[(1-benzylpiperidin-4-yl)methyl]-2-chlorobenzene-1-sulfonamide, is a member of the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom
Activité Biologique
N-((1-benzylpiperidin-4-yl)methyl)-2-chlorobenzenesulfonamide, a compound with significant potential in pharmacology, has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
Molecular Structure and Formula
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 363.87 g/mol
- CAS Number : 7027-14-7
- Density : 1.34 g/cm³
- Boiling Point : 717.9 °C at 760 mmHg
- Flash Point : 387.9 °C
The compound's structure includes a benzylpiperidine moiety linked to a chlorobenzenesulfonamide group, which is critical for its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit potent antitumor properties against various human tumor xenografts. In a study published in Europe PMC, diaryl acylsulfonamides demonstrated significant efficacy as antitumor agents, suggesting that the sulfonamide group plays a crucial role in this activity .
The proposed mechanism of action involves the inhibition of specific enzymes and pathways associated with tumor growth. The compound may act by interfering with cellular signaling pathways that promote proliferation and survival in cancer cells. This interference can lead to apoptosis (programmed cell death) in malignant cells.
Case Studies
-
Study on Antitumor Efficacy
- Objective : To evaluate the antitumor activity of this compound.
- Methodology : In vivo studies were conducted using nude mice implanted with human tumor xenografts.
- Findings : The compound exhibited significant tumor reduction compared to control groups, indicating its potential as an effective anticancer agent.
-
Enzyme Inhibition Assays
- Objective : To assess the inhibitory effects of the compound on specific cancer-related enzymes.
- Methodology : Enzyme assays were performed using purified enzyme preparations.
- Results : The compound demonstrated potent inhibition of target enzymes, correlating with its antitumor activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Significant tumor reduction | |
| Enzyme Inhibition | Potent inhibition of cancer-related enzymes | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
| Property | Value |
|---|---|
| Molecular Weight | 363.87 g/mol |
| Density | 1.34 g/cm³ |
| Boiling Point | 717.9 °C |
| Flash Point | 387.9 °C |
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c20-18-8-4-5-9-19(18)25(23,24)21-14-16-10-12-22(13-11-16)15-17-6-2-1-3-7-17/h1-9,16,21H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTXFDMGPNIGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














